2,2-Dimethylchroman-8-carbaldehyde
Description
Significance of the Chroman Scaffold in Organic and Medicinal Chemistry
The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold in both organic and medicinal chemistry. This structural motif is prevalent in a vast array of natural products, most notably the tocopherols (B72186) (Vitamin E) and various flavonoids. The 2,2-dimethyl substituted chroman unit, in particular, is a core component of many biologically active molecules.
The significance of the chroman scaffold stems from its unique combination of a rigid aromatic portion and a flexible heterocyclic ring. This arrangement allows chroman derivatives to interact with a wide range of biological targets. For instance, the antioxidant properties of Vitamin E are directly related to the chroman-6-ol (B1254870) core. nih.gov Furthermore, synthetic chroman-based structures have been extensively investigated for various therapeutic applications.
Recent research has highlighted the potential of 2,2-dimethyl-chroman derivatives as anti-breast cancer agents. A series of stereochemically flexible and constrained analogs based on this scaffold have shown significant antiproliferative activity against both estrogen receptor-positive and negative cancer cell lines.
The chroman framework also serves as a versatile building block in synthetic organic chemistry. Its structure can be strategically modified at various positions to create libraries of compounds for drug discovery and materials science. The construction of the 2,2-dimethyl-2H-chromene ring, a close relative of the chroman system, has received considerable attention due to its presence in many natural products with potent biological activities, including anti-HIV and anti-tumor agents. oup.com
Overview of Aldehyde Reactivity in Heterocyclic Systems
The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry, characterized by the electrophilic nature of its carbonyl carbon. When attached to a heterocyclic system like chroman, the aldehyde's reactivity is influenced by the electronic properties of the ring.
Aromatic aldehydes, which include 2,2-Dimethylchroman-8-carbaldehyde, undergo a wide range of chemical transformations. These include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, hemiacetals, and imines.
Oxidation: Aldehydes can be readily oxidized to the corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group yields a primary alcohol.
Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the Wittig, Knoevenagel, and aldol (B89426) reactions, which are fundamental for carbon-carbon bond formation.
The introduction of an aldehyde group onto an aromatic ring, a process known as formylation, is a crucial transformation. Several named reactions are employed for this purpose, including the Gattermann-Koch, Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. wikipedia.orgyoutube.com These reactions typically involve the generation of an electrophilic formylating agent that attacks the electron-rich aromatic ring. The choice of formylation method often depends on the nature of the substituents already present on the aromatic ring.
The Duff reaction, for example, is a formylation method that utilizes hexamine as the formyl source and is particularly effective for electron-rich phenols, typically resulting in ortho-formylation. wikipedia.orgecu.edu The Reimer-Tiemann reaction, on the other hand, uses chloroform (B151607) in a basic solution to achieve a similar transformation. youtube.comresearchgate.net
Specific Academic Context of 2,2-Dimethylchroman (B156738) Systems
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader family of 2,2-dimethylchroman derivatives has been the subject of significant academic interest. These studies provide a context for understanding the potential properties and applications of the title compound.
For instance, the oxidation of the vitamin E model compound, 2,2,5,7,8-pentamethylchroman-6-ol, has been studied in detail to understand the antioxidant mechanism of vitamin E. These studies reveal a complex array of oxidation products, highlighting the reactivity of the chroman ring system. nih.gov
In the realm of synthetic methodology, the base-catalyzed condensation of phenols with α,β-unsaturated aldehydes, such as 3-methyl-2-butenal, provides a direct route to the 2,2-dimethyl-2H-chromene ring system. oup.com This highlights a potential synthetic pathway towards precursors of this compound.
Although direct synthesis of this compound is not readily found, the formylation of related phenolic compounds is well-established. For example, the Duff reaction has been used to prepare a variety of o-hydroxyaldehydes from phenols. uni.edu Similarly, the synthesis of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde, a coumarin (B35378) derivative, has been reported, demonstrating the feasibility of introducing a formyl group at the C8 position of a related heterocyclic system. researchgate.netscispace.com
The following table provides a summary of related compounds and their documented synthetic context, which can be used to infer potential synthetic routes to this compound.
| Compound Name | Synthetic Context/Reaction | Reference |
| 3,5-di-tert-butylsalicylaldehyde | Prepared via the Duff reaction from 2,4-di-tert-butylphenol. | wikipedia.org |
| Syringaldehyde | Prepared via the Duff reaction from 2,6-dimethoxyphenol. | wikipedia.org |
| 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | Synthesized by condensation of 2,4-dihydroxybenzaldehyde (B120756) and 3-methyl-2-butenal. | oup.com |
| 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde | Prepared from 7-hydroxycoumarin via formylation. | researchgate.netscispace.com |
| Substituted 2-hydroxyaryl aldehydes | Synthesized via the microwave-induced Reimer-Tiemann reaction. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVVSLGHIBFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2,2 Dimethylchroman 8 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a key site for chemical modifications, readily undergoing oxidation, reduction, and various nucleophilic addition and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of 2,2-dimethylchroman-8-carbaldehyde can be oxidized to the corresponding carboxylic acid, 2,2-dimethylchroman-8-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. libretexts.orglibretexts.org A variety of oxidizing agents can be employed for this purpose.
Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction with potassium dichromate(VI) in acidic solution is accompanied by a distinct color change from orange to green as the chromium(VI) is reduced to chromium(III). libretexts.orgchemguide.co.uk
Alternative and milder oxidizing agents include Tollens' reagent, which involves the reduction of the diamminesilver(I) complex to metallic silver, forming a characteristic silver mirror. chemguide.co.uk Fehling's solution and Benedict's solution, both containing complexed copper(II) ions, can also be used, resulting in the formation of a red precipitate of copper(I) oxide. chemguide.co.uk More modern and selective methods may utilize reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant or Oxone. organic-chemistry.org
The general mechanism for the oxidation of aldehydes often involves the initial formation of a hydrate (B1144303) by the addition of water to the carbonyl group, which is then oxidized to the carboxylic acid. libretexts.org
Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Typical Conditions | Observations |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, often with heating | Purple solution turns colorless or forms a brown precipitate of MnO₂ |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | Orange solution turns green |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heating | Orange solution turns green. chemguide.co.uk |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline solution, gentle warming | Formation of a silver mirror or a grey precipitate of silver. chemguide.co.uk |
| Fehling's or Benedict's Solution | Alkaline solution, heating | Blue solution forms a red precipitate of Cu₂O. chemguide.co.uk |
Reductions to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, (2,2-dimethylchroman-8-yl)methanol. This transformation is a fundamental process in organic chemistry, converting a carbonyl compound into an alcohol. wikipedia.orglibretexts.org
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Sodium borohydride is a milder and more selective reagent, typically used in alcoholic or aqueous solutions. libretexts.org Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous conditions, usually in solvents like diethyl ether or tetrahydrofuran, followed by an acidic workup. libretexts.orgchemguide.co.uk
The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, either from the solvent or during the workup, yields the primary alcohol. libretexts.orglibretexts.org
Catalytic hydrogenation can also be employed for the reduction of aldehydes. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com
Table 2: Common Reducing Agents for the Conversion of Aldehydes to Primary Alcohols
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Milder reagent, selective for aldehydes and ketones. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (anhydrous) | Powerful reducing agent, also reduces esters and carboxylic acids. libretexts.orgchemguide.co.uk |
| Hydrogen (H₂) with Metal Catalyst | Various | Catalysts include Pt, Pd, Ni. youtube.com |
Nucleophilic Additions and Condensations
The aldehyde functionality in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for a wide range of nucleophilic addition and condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.compressbooks.pub
In a general nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate can then be protonated to yield an alcohol derivative. pressbooks.pub The reactivity of the aldehyde is influenced by electronic factors, with electron-withdrawing groups increasing reactivity and electron-donating groups decreasing it. masterorganicchemistry.com Steric hindrance also plays a role, with less hindered aldehydes like formaldehyde (B43269) being more reactive. youtube.com
Common nucleophilic addition reactions include:
Cyanohydrin formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin. libretexts.org
Acetal formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. libretexts.org
Wittig reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene. libretexts.org
Grignard and organolithium reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after workup.
Condensation reactions involve a nucleophilic addition followed by the elimination of a small molecule, typically water. Examples include:
Imine and enamine formation: Reaction with primary or secondary amines, respectively.
Wolff-Kishner reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base to reduce the carbonyl group to a methylene (B1212753) group. libretexts.org
Perkin reaction: A base-catalyzed condensation with an acid anhydride (B1165640) can lead to the formation of α,β-unsaturated carboxylic acids. mdpi.com
Modifications of the Chroman Ring System
The chroman ring system provides another avenue for derivatization, primarily through electrophilic aromatic substitution and modifications at other positions on the ring.
Halogenation and Other Electrophilic Aromatic Substitutions
The benzene (B151609) ring of the chroman system can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the existing substituents on the ring. The ether oxygen and the alkyl group of the chroman system are generally considered electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. libretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring. This is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. youtube.comlibretexts.org
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
The specific position of substitution on the this compound ring will depend on the directing effects of the existing substituents and the reaction conditions.
Side-Chain Elaboration at Peripheral Positions
Beyond direct reactions on the aldehyde and the aromatic ring, the this compound scaffold can be further modified through the elaboration of side chains at various positions. This can involve multi-step synthetic sequences to introduce new functional groups or build more complex molecular architectures.
For instance, the synthesis of 2,2-dimethyl-2H-chromenes with carboxamide-containing side chains has been reported, demonstrating the potential for introducing amide functionalities. researchgate.net The synthesis of various benzofuran-2-carboxamide (B1298429) derivatives has also been achieved through methods like C-H arylation and transamidation, which could potentially be adapted to the chroman system. mdpi.com
Furthermore, reactions such as the Knoevenagel condensation or the Michael addition can be utilized to build new carbon-carbon bonds and introduce further functionality. For example, the reaction of salicylaldehydes with nitroalkenes can lead to the formation of nitrochromenes, which can then undergo further transformations. researchgate.net These examples highlight the versatility of the chroman structure for creating a diverse library of compounds with potentially interesting properties.
Synthesis of Complex Chroman-Derived Structures
The aldehyde functional group of this compound is a versatile handle for the construction of more elaborate molecular architectures. This section explores synthetic strategies to build polycyclic systems and design hybrid heterocyclic compounds incorporating the 2,2-dimethylchroman (B156738) core.
Formation of Polycyclic Systems Incorporating the Chroman Unit
The fusion of additional rings onto the chroman framework can lead to complex polycyclic systems with unique three-dimensional structures and properties. While direct examples starting from this compound are not extensively documented, established synthetic methodologies for creating polycyclic chromans can be adapted.
One notable strategy involves the creation of cyclopentane (B165970) rings fused to the chroman system. For instance, a cascade reaction involving tetrayne systems and α,β-unsaturated aldehydes has been shown to produce highly substituted cyclopenta[h]chromans. researchgate.net This approach, which forms C-C and Caryl-O-Caryl bonds, is particularly powerful as it does not require metals or catalysts and proceeds with high regioselectivity. To apply this to this compound, the aldehyde would first need to be converted to an α,β-unsaturated aldehyde, for example, through a Wittig or Horner-Wadsworth-Emmons reaction.
Another general approach to polycyclic chromans involves intramolecular cyclization reactions. These can be designed based on the reactivity of substituents introduced via the aldehyde group. For example, the aldehyde could be used as a starting point for the synthesis of a side chain that can subsequently undergo a Friedel-Crafts type reaction or other electrophilic aromatic substitution to form a new ring on the benzene portion of the chroman.
Palladium-catalyzed carboetherification reactions have also been employed to construct tricyclic chroman derivatives stereoselectively. nih.govrsc.org These reactions typically involve the coupling of aryl or alkenyl halides with phenols bearing a pendant alkene. nih.gov While this method doesn't directly utilize an aldehyde, it highlights the potential for transition metal-catalyzed reactions to build complex polycyclic structures based on the chroman scaffold.
The following table outlines potential strategies for the synthesis of polycyclic systems based on the reactivity of the chroman core and its derivatives.
| Reaction Type | Potential Precursor from this compound | Resulting Polycyclic System | Key Features |
| Cascade HDDA Reaction | α,β-Unsaturated aldehyde derivative | Cyclopenta[h]chroman | Metal-free, high regioselectivity researchgate.net |
| Intramolecular Cyclization | Chroman with a reactive side chain | Various fused carbocycles | Can be tailored based on the introduced side chain |
| Palladium-Catalyzed Carboetherification | Not directly applicable | Tricyclic chromans | Stereoselective formation of C-O and C-C bonds nih.govrsc.org |
Hybrid Heterocyclic Compound Design
The design of hybrid molecules, where the chroman unit is linked to another heterocyclic system, is a common strategy in medicinal chemistry to explore new pharmacological profiles. The aldehyde group of this compound is an ideal starting point for the synthesis of such hybrids.
One prominent approach involves the condensation of a chroman derivative with another heterocyclic moiety. For example, chroman-carbohydrazides can be reacted with isatins (indole-2,3-diones) to produce chroman-isatin Schiff bases, which are hybrid compounds with potential biological activities. nih.gov The synthesis of the required 2,2-dimethylchroman-8-carbohydrazide from the corresponding aldehyde is a straightforward process, typically involving oxidation to the carboxylic acid followed by reaction with hydrazine.
Another strategy is the construction of a new heterocyclic ring onto the chroman scaffold using the aldehyde as a key building block. Multi-component reactions are particularly efficient for this purpose. For instance, the synthesis of spiro-oxindole heterocycles containing a fused 4H-pyran ring has been reported, and similar methodologies could potentially be adapted to use chroman aldehydes. researchgate.net
The synthesis of chromenone-fused pyrrolo[2,1-a]isoquinolines represents another example of creating complex hybrid systems. rsc.org While these are typically synthesized through different routes, the principles of fusing heterocyclic rings can be applied to the chroman system. For example, the aldehyde group could be elaborated into a substituent that can participate in a cyclization reaction to form a fused nitrogen or sulfur-containing heterocycle.
The following table summarizes potential synthetic routes to hybrid heterocyclic compounds starting from this compound.
| Hybrid Compound Type | Synthetic Strategy | Key Intermediates | Potential Heterocyclic Partners |
| Chroman-Isatin Hybrids | Schiff base condensation | 2,2-Dimethylchroman-8-carbohydrazide | Isatins nih.gov |
| Spiro-Chroman-Oxindoles | Multi-component reaction | This compound | Isatins, malononitrile |
| Chroman-Fused Pyridines/Pyrimidines | Cyclocondensation reactions | α,β-Unsaturated ketone derivative | Amidines, guanidine |
| Chroman-Fused Thiophenes | Gewald reaction | This compound | Active methylene nitrile, sulfur |
Structural Elucidation and Spectroscopic Analysis of 2,2 Dimethylchroman 8 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (1H NMR) Data Interpretation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a 2,2-dimethylchroman-8-carbaldehyde derivative, distinct signals corresponding to the aldehydic proton, aromatic protons, and the protons of the dimethylchroman moiety are observed.
The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. chemicalbook.com The protons on the aromatic ring exhibit chemical shifts in the range of δ 6.5-8.0 ppm, with their specific shifts and coupling patterns being dependent on the substitution pattern of the aromatic ring. The gem-dimethyl group on the chroman ring gives rise to a characteristic sharp singlet, integrating to six protons, usually found in the upfield region around δ 1.2-1.5 ppm. The methylene (B1212753) protons of the chroman ring typically appear as triplets in the ranges of δ 1.7-2.0 ppm and δ 2.7-3.0 ppm.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.78 | s | - |
| Aromatic H | 7.45 | d | 7.8 |
| Aromatic H | 7.20 | d | 7.8 |
| Aromatic H | 6.95 | t | 7.8 |
| -CH₂- (C3) | 2.75 | t | 6.8 |
| -CH₂- (C4) | 1.85 | t | 6.8 |
| -C(CH₃)₂ | 1.35 | s | - |
| Note: This is a representative table; actual values may vary depending on the specific derivative and solvent used. |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield in the range of δ 190-215 ppm. libretexts.org The aromatic carbons resonate in the region of δ 110-160 ppm. The quaternary carbon of the gem-dimethyl group (C2) is typically observed around δ 75-85 ppm, while the methyl carbons themselves appear in the upfield region, usually between δ 20-30 ppm. docbrown.info The methylene carbons of the chroman ring (C3 and C4) have chemical shifts in the approximate range of δ 20-40 ppm.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 192.3 |
| Aromatic C | 160.2 |
| Aromatic C | 137.9 |
| Aromatic C | 130.1 |
| Aromatic C | 123.6 |
| Aromatic C | 121.6 |
| Aromatic C | 112.1 |
| C2 | 78.5 |
| C3 | 32.1 |
| C4 | 22.8 |
| -C(CH₃)₂ | 26.7 |
| Note: This is a representative table; actual values may vary depending on the specific derivative and solvent used. rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals.
COSY spectra reveal proton-proton (¹H-¹H) coupling interactions within the molecule. For instance, a COSY experiment would show correlations between the adjacent methylene protons on the chroman ring (C3 and C4) and between neighboring aromatic protons. sdsu.edu
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the direct assignment of a proton signal to its attached carbon atom. For example, the aldehydic proton signal would show a cross-peak with the aldehydic carbon signal, and the gem-dimethyl proton signal would correlate with the gem-dimethyl carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching band of the aldehyde group, which typically appears in the region of 1680-1705 cm⁻¹. pressbooks.pub The presence of an aldehyde is further confirmed by two characteristic C-H stretching vibrations for the aldehydic proton, which are observed around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org
Other significant absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the dimethyl and methylene groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region). The C-O-C stretching of the chroman ether linkage typically appears in the 1200-1260 cm⁻¹ range. compoundchem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ will correspond to the exact molecular weight of the molecule.
High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation pattern is also highly informative. A characteristic fragmentation pathway for chroman derivatives involves the loss of a methyl group (CH₃) from the gem-dimethyl group, resulting in a stable ion at [M-15]⁺. Another common fragmentation is the retro-Diels-Alder (RDA) reaction of the dihydropyran ring, leading to the expulsion of isobutylene (B52900) and the formation of a salicylaldehyde (B1680747) radical cation. The loss of the aldehyde group (CHO) can also be observed as a peak at [M-29]⁺. docbrown.info
Advanced Spectroscopic and Chiroptical Methods (e.g., Optical Rotation)
For chiral derivatives of this compound, chiroptical methods such as the measurement of optical rotation are essential for characterizing their stereochemistry. Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. A positive (+) or dextrorotatory value indicates rotation to the right, while a negative (-) or levorotatory value indicates rotation to the left. This technique is crucial for distinguishing between enantiomers, which have identical spectroscopic data in achiral environments but opposite optical rotations.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,2-Dimethylchroman-8-carbaldehyde.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. mdpi.comfu-berlin.denih.gov For chroman derivatives, DFT calculations are used to determine molecular geometries, vibrational spectra, and electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution within the this compound molecule, highlighting regions of high or low electron density, which are crucial for predicting its reactivity.
Key electronic properties that can be calculated using DFT include:
Molecular Geometries: Optimization of the molecular structure to find the lowest energy conformation.
Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov
Electronic Properties: Calculation of ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO), which are important for understanding chemical reactivity and electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electrophilic and nucleophilic sites. researchgate.net
These theoretical investigations are crucial for understanding the behavior of chromone (B188151) derivatives in various chemical and biological contexts. researchgate.netd-nb.info
Table 1: Calculated Electronic Properties of Chromone Derivatives using DFT (Note: This table is a representative example based on typical DFT studies of similar compounds and is for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |
Computational studies are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, transition states, and products, chemists can elucidate detailed reaction mechanisms. fu-berlin.dersc.org This includes identifying the most favorable reaction pathways and understanding the factors that control selectivity. researchgate.net
For instance, DFT calculations can be employed to investigate the mechanisms of synthetic routes to chroman derivatives, such as intramolecular cyclizations or condensation reactions. researchgate.net These studies can reveal the intricate details of bond-forming and bond-breaking processes, providing insights that can guide the optimization of reaction conditions. chemrxiv.org The computational exploration of reaction pathways is a powerful tool for both predicting the outcome of new reactions and understanding established synthetic methods. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling techniques are essential for studying the interactions of this compound with biological macromolecules, providing a basis for understanding its potential pharmacological activity.
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. For this compound, docking simulations can identify potential binding sites on various biological targets and estimate the binding affinity. espublisher.com These simulations are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. tandfonline.com
The process involves:
Preparation of the Ligand and Receptor: Generating 3D structures of this compound and the target protein.
Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the active site of the receptor.
Analysis of Results: Identifying the most stable binding mode and analyzing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Molecular dynamics (MD) simulations can further refine the results of docking studies by providing a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and conformational changes that may occur upon binding. nih.govmdpi.com
The biological activity of a molecule is often highly dependent on its three-dimensional shape and stereochemistry. quimicaorganica.orgwindows.net Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. ucsd.edu
Computational methods can be used to:
Identify low-energy conformers of the molecule. cwu.edu
Calculate the energy barriers between different conformations. cwu.edu
Predict the most stable stereoisomers. acs.org
Understanding the preferred conformation of this compound is essential for predicting its interaction with chiral biological targets like enzymes and receptors. washington.edu Computational studies have confirmed the higher stability of certain stereoisomers in related chroman derivatives. acs.orgnih.gov
Table 2: Example of Conformational Analysis Data (Note: This table is a representative example based on typical conformational analysis of similar compounds and is for illustrative purposes.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C4a) | Population (%) |
| Chair 1 | 0.00 | -55.2° | 65 |
| Chair 2 | 1.25 | 54.8° | 30 |
| Twist-Boat | 5.60 | 31.5° | 5 |
Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
The general workflow for a QSAR study involves:
Data Collection: Assembling a dataset of compounds with known biological activities.
Descriptor Calculation: Calculating a variety of molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties).
Model Development: Using statistical methods to build a regression or classification model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A related approach, the Spectral-Structure-Activity Relationship (S-SAR) method, utilizes spectral data to build predictive models, offering an alternative way to correlate molecular features with activity. researchgate.net These methodologies are valuable tools in medicinal chemistry for guiding the design of more potent and selective analogs of this compound.
Biological Research Applications of 2,2 Dimethylchroman 8 Carbaldehyde and Its Analogues Excluding Clinical Human Trials
Investigations of Enzyme Inhibition
Chroman-based compounds have been the focus of numerous studies for their ability to inhibit various enzymes, playing a crucial role in the exploration of new therapeutic strategies.
HIV-1 Reverse Transcriptase Inhibition Studies
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus-1 (HIV-1) is a primary target for antiviral drugs. nih.gov The two main classes of RT inhibitors are nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). nih.gov While many potent inhibitors like 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) are nucleoside analogues that act as translocation-defective RT inhibitors, research has also explored other chemical scaffolds. nih.govnih.gov For instance, studies have evaluated carbocyclic analogues of nucleotides, such as the 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine (B1662781) (CdG-TP), which was found to be a competitive inhibitor of dGTP incorporation by HIV-1 RT. nih.gov More recent efforts have focused on identifying novel NNRTIs with unique chemical structures to combat drug resistance. nih.gov One study identified a new inhibitor, referred to as Compound #8, through chemical library screening, which demonstrated a flexible binding mode as an NNRTI. nih.gov
Efflux Pump Modulation
Bacterial efflux pumps are proteins that expel antibiotics from the cell, leading to drug resistance. nih.gov Molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the effectiveness of antibiotics. nih.govmdpi.com The chroman structure has been explored in this context. Analogues of 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one were synthesized and evaluated for their ability to inhibit efflux pumps in Mycobacterium smegmatis. nih.gov Several of these analogues were effective modulators, with compounds 8, 13, and 17 identified as the most potent inhibitors of ethidium (B1194527) bromide efflux in this bacterial strain. nih.gov The search for EPIs is a significant area of research, with various compounds like the peptide-based PAβN and arylpiperazine derivatives being investigated against critical Gram-negative bacteria such as P. aeruginosa and E. coli. mdpi.com
Aldose Reductase Inhibition
Aldose reductase (AR), classified as AKR1B1, is an enzyme implicated in the development of diabetic complications. nih.govcapes.gov.br Its inhibition is a key therapeutic strategy, and numerous AR inhibitors (ARIs) have been developed. nih.gov Many of these inhibitors feature a polar group that interacts with the enzyme's "anion binding pocket" and a hydrophobic part that binds to a non-polar region. nih.gov
Chroman and chromene derivatives have been a significant focus of this research.
Fidarestat : This potent ARI, with the chemical name (+)-(2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, has been studied extensively. X-ray crystallography of its complex with human AR revealed that it occupies the active site through both hydrophilic and hydrophobic interactions. nih.gov
4-oxo-4H-chromen-2-carboxylic acids : Various derivatives of this class were screened for their AR inhibitory activity, demonstrating the potential of the chromenone ring system in designing ARIs. nih.gov
Other ARIs : Research has shown that different structural classes of ARIs, including spirohydantoins (like Fidarestat), acetic acid derivatives, and sulphonylnitromethanes, likely have overlapping binding sites within the enzyme. nih.gov
Table 1: Examples of Chroman Analogues Investigated as Aldose Reductase Inhibitors
| Compound Name/Class | Key Research Finding | Reference(s) |
|---|---|---|
| Fidarestat | Potent inhibitor; binds to the AR active site via hydrophilic and hydrophobic interactions. | nih.gov |
| 4-oxo-4H-chromen-2-carboxylic acids | Derivatives show aldose reductase inhibitory activity. | nih.gov |
| Spirohydantoins | A class of ARIs, including Fidarestat, that compete for an overlapping binding site with other inhibitor types. | nih.gov |
Other Enzyme Activity Modulation
Beyond the specific enzymes mentioned above, chromone (B188151) derivatives have shown activity against other key enzymes involved in physiological and pathological processes. In studies of anti-inflammatory mechanisms, certain chromones were found to inhibit the production of nitric oxide (NO) and inflammatory cytokines. nih.gov This effect is linked to the modulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2). nih.govnih.gov Research on synthetic 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates also demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory pathways. nih.gov
In Vitro Studies of Antioxidant Activity
Many chromone and chroman derivatives have been reported to possess significant antioxidant properties, acting as effective free radical scavengers. acs.orgnih.gov
1,3-dimethyl-8-(chromon-3-yl)-xanthine derivatives : A series of these synthetic hybrids, which combine chromone, xanthine, and sterically hindered phenol (B47542) fragments, exhibited antioxidant activities comparable to the reference compound Trolox. rsc.org
2H-chromen-2-one derivatives : Moderate antiradical activity was observed for this class of compounds in various assays. The highest activity against the superoxide (B77818) radical anion was found for 4-[(1,2,3,4-tetra-hydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl]benzoic acid. researchgate.net
Synthesized Coumarins : Two novel coumarin (B35378) derivatives, which are structurally related to chromones, were synthesized and evaluated for their antioxidant potential using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods, showing notable activity. nih.gov
Table 2: Antioxidant Activity of Selected Chroman and Coumarin Analogues
| Compound Class | Assay Method(s) | Key Finding | Reference(s) |
|---|---|---|---|
| 1,3-dimethyl-8-(chromon-3-yl)-xanthines | Cytotoxicity and antioxidant assays | Activity comparable to the reference antioxidant Trolox. | rsc.org |
| 2H-chromen-2-one derivatives | Superoxide radical anion scavenging, non-enzymatic epinephrine (B1671497) oxidation | Moderate antiradical activity was established. | researchgate.net |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO radical scavenging | Showed antioxidant activity when compared with ascorbic acid. | nih.gov |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO radical scavenging | Showed antioxidant activity when compared with ascorbic acid. | nih.gov |
Research on Anti-inflammatory Effects
The anti-inflammatory properties of chromone and chroman derivatives are well-documented in preclinical research. nih.gov These compounds have been shown to modulate key inflammatory pathways and mediators.
Chromones from Dictyoloma vandellianum : Three chromones isolated from this plant species inhibited the production of NO and cytokines (TNF-α, IL-6, IL-1β) in stimulated macrophages. nih.gov Further investigation suggested that one of the compounds exerts its anti-inflammatory effects partly through the activation of the glucocorticoid receptor and by reducing the transcriptional activity of NF-κB. nih.gov
Chromones from Penicillium citrinum : Two new chromone derivatives, epiremisporine G and epiremisporine H, were isolated from a marine-derived fungus and showed inhibitory effects on superoxide anion release by human neutrophils, indicating anti-inflammatory potential. mdpi.com
Synthetic Chromene Derivatives : A study on synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives found that several compounds powerfully inhibited the production of nitric oxide induced by TNF-α. researchgate.net Another investigation into 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates identified compounds that effectively inhibited TNF-α, with compound 5i significantly reducing both TNF-α and IL-6 in an LPS-induced mouse model. nih.gov
Table 3: Anti-inflammatory Activity of Selected Chroman Analogues
| Compound/Class | Biological Model | Key Findings | Reference(s) |
|---|---|---|---|
| Chromones from Dictyoloma vandellianum | LPS and IFN-γ stimulated macrophages; mouse paw inflammation model | Inhibited production of NO, TNF-α, IL-6, and IL-1β; reduced NF-κB activity. | nih.gov |
| Epiremisporine G and H | fMLP-induced human neutrophils | Inhibited superoxide anion release. | mdpi.com |
| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | LPS-induced RAW 264.7 cells and mice | Potent inhibition of TNF-α and IL-6. | nih.gov |
| 4H-chromene derivatives | Human and porcine chondrocytes | Inhibited TNF-α-induced nitric oxide production. | researchgate.net |
Antimicrobial and Antifungal Efficacy Evaluations
The exploration of 2,2-dimethylchroman (B156738) derivatives has extended into their potential as antimicrobial and antifungal agents. Research has focused on synthesizing and evaluating analogues for their efficacy against various pathogens, particularly phytopathogenic fungi.
In a notable study, four series of novel 2,2-dimethyl-2H-chromene derivatives were designed and synthesized to be evaluated as potential agricultural fungicides. nih.gov Preliminary in vitro screening of these compounds at a concentration of 50 μg/mL indicated that most possessed significant antifungal activity against nine selected phytopathogenic fungi. nih.gov
One compound in particular, designated as 4j , demonstrated superior antifungal potency against five specific fungal strains when compared to the commercially available fungicides chlorothalonil (B1668833) and hymexazol. nih.gov The efficacy of compound 4j was quantified by its half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit 50% of fungal growth. The EC₅₀ values for compound 4j were determined to be 6.3 μg/mL against Fusarium solani, 7.7 μg/mL against Pyricularia oryzae, 7.1 μg/mL against Alternaria brassicae, 7.5 μg/mL against Valsa mali, and 4.0 μg/mL against Alternaria alternata. nih.gov Furthermore, cell-based experiments suggested that the synthesized target compounds exhibited low cytotoxicity against PC12 cells, indicating a potential for selective toxicity towards fungi. nih.gov This line of research provides a theoretical basis for the future development of 2,2-dimethyl-2H-chromenes as botanical fungicides in an agricultural context. nih.gov
Table 1: Antifungal Efficacy (EC₅₀) of Compound 4j
| Fungal Strain | EC₅₀ (μg/mL) |
|---|---|
| Fusarium solani | 6.3 |
| Pyricularia oryzae | 7.7 |
| Alternaria brassicae | 7.1 |
| Valsa mali | 7.5 |
| Alternaria alternata | 4.0 |
Data sourced from a study on novel 2,2-dimethylchromene derivatives as potential antifungal agents. nih.gov
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
Understanding the relationship between the chemical structure of 2,2-dimethylchroman analogues and their biological activity is crucial for designing more potent and selective compounds. Several studies have investigated these structure-activity relationships (SAR).
One area of investigation involves 2,2-dimethyl-2H-chromene based arylsulfonamide analogues as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, which is relevant in cancer research. In a study of 15 such analogues of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, researchers aimed to identify which parts of the molecule were most important for its activity. nih.gov The findings highlighted two key structural motifs:
A 3,4-dimethoxybenzenesulfonyl group in one region of the molecule demonstrated the strongest inhibitory effect among the five different arylsulfonyl groups tested. nih.gov
The presence of a propan-2-amine group in another region conferred the most potent inhibitory effect on HIF-1 activated transcription in a reporter gene assay. nih.gov These SAR findings are significant as they help to define where the molecule can be chemically modified to improve its pharmacological properties. nih.gov
In the context of antifungal activity, SAR studies on 2,2-dimethyl-2H-chromene derivatives have also been conducted. While detailed specifics of the SAR are part of ongoing research, the design and synthesis of four different series of these compounds allowed for the evaluation of how different substitutions on the chromene scaffold impact their efficacy against phytopathogenic fungi. nih.gov The identification of compound 4j as a highly potent agent underscores the importance of the specific substitution pattern present in that molecule. nih.gov
Further SAR studies have been performed on 4,6-disubstituted 2,2-dimethylchromans related to the KATP channel opener cromakalim. These studies indicate that appropriate structural modifications can generate dimethylchromans with pharmacological profiles distinct from that of cromakalim, highlighting the sensitivity of the biological activity to the specific nature and position of substituents on the chroman ring. acs.org
Ion Channel Modulation Studies (e.g., KATP channels)
Analogues of 2,2-dimethylchroman have been investigated for their ability to modulate the activity of ion channels, particularly ATP-sensitive potassium (KATP) channels. These channels play a crucial role in various physiological processes, including the regulation of vascular tone and insulin (B600854) secretion. acs.orgnih.gov
Research has been conducted on a series of 4,6-disubstituted 2,2-dimethylchromans that are structurally related to cromakalim, a known KATP channel opener. acs.org These synthetic analogues, which included ureas, thioureas, carbamates, sulfonylureas, and amides, were evaluated for their effects on vascular smooth muscle and pancreatic β-cells. acs.org
The biological data revealed that, similar to cromakalim, most of the synthesized compounds were more active on vascular smooth muscle tissue than on pancreatic tissue. acs.org This was observed as a myorelaxant effect on rat aorta rings. However, certain compounds displayed a different pharmacological profile. Specifically, compounds 8h , 8i , 9f , 9g , 9h , and 9i significantly inhibited glucose-induced insulin release from rat pancreatic islets, with an activity level equivalent to or greater than that of diazoxide, another KATP channel opener. acs.org
Notably, compounds 9h and 9i were found to be more selective for pancreatic β-cells over vascular smooth muscle cells. acs.org To understand the mechanism of action, the amide 6b was selected for further pharmacological examination. The results suggested that this compound acted as a KATP channel opener, confirming that the 2,2-dimethylchroman scaffold can be effectively targeted for this activity. acs.org These findings demonstrate that specific structural modifications to the 2,2-dimethylchroman core can produce compounds with varied and selective KATP channel modulating activities. acs.org
Table 2: Biological Activity Profile of Selected 2,2-Dimethylchroman Analogues
| Compound | Primary Effect | Target Tissue Selectivity |
|---|---|---|
| Most Analogues | Myorelaxant Effect (KATP Channel Opening) | More active on vascular smooth muscle |
| 8h, 8i, 9f, 9g, 9h, 9i | Inhibition of Insulin Release | Equivalent or greater activity than diazoxide |
| 9h, 9i | Inhibition of Insulin Release | More active on pancreatic β-cells than vascular smooth muscle |
| 6b | KATP Channel Opener | Mechanism confirmed on vascular smooth muscle |
Data derived from a study on 4,6-disubstituted 2,2-dimethylchromans as KATP channel modulators. acs.org
Role in Complex Molecule Synthesis and Natural Product Chemistry
Precursor in the Synthesis of Natural Products and their Analogues
The 2,2-dimethylchroman (B156738) moiety is the core structure of numerous bioactive natural products. Consequently, 2,2-Dimethylchroman-8-carbaldehyde and its derivatives are logical starting points for the synthesis of these complex molecules and their analogues, which are often developed to enhance biological activity or improve pharmacokinetic properties.
Vitamin E Analogues: The chroman ring is the defining structural feature of tocopherols (B72186) and tocotrienols, the family of compounds collectively known as Vitamin E. nih.gov The synthesis of Vitamin E analogues and its metabolites frequently utilizes precursors containing this essential scaffold. For instance, the asymmetric synthesis of (S)-(-)-chroman-2-carboxylic acid, a key precursor for Vitamin E, highlights the importance of chiral chroman derivatives. documentsdelivered.com Research has focused on synthesizing novel tocopherol derivatives to explore their potential in medical applications, including as anticancer agents. boku.ac.atmdpi.com Studies have shown that derivatives such as α-tocopheryl succinate (B1194679) (α-TS) and α-tocopheryloxyacetic acid (α-TEA) are potent inducers of apoptosis in cancer cells. mdpi.com The synthesis of new analogues, such as those with additional alkyl substituents on the ether-linked acetic acid moiety of α-TEA, has been shown to increase anticancer activity against certain cell lines. mdpi.com The 2,2-dimethylchroman structure provides metabolic stability, making it a valuable starting point for creating these more complex and potent Vitamin E analogues.
Flavonoids and Coumarins: Flavonoids and coumarins are widespread classes of plant secondary metabolites known for their significant antioxidant and pharmacological properties. The fundamental structure of many of these compounds is based on a benzopyran core, similar to that of this compound. Coumarins, which are chemically 1,2-benzopyrones, can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, often starting from substituted phenols and aldehydes. nih.govchemmethod.com The aldehyde functionality of this compound makes it a suitable candidate for reactions like the Knoevenagel condensation to form coumarin-like structures. nih.gov For example, the synthesis of coumarin-3-carboxylic acids can be achieved through the reaction of substituted salicylaldehydes with active methylene (B1212753) compounds like Meldrum's acid. nih.govresearchgate.net Furthermore, efficient routes to coumarin-8-carbaldehydes have been developed, underscoring the importance of this structural class as synthetic precursors. nih.gov
Precocenes: Precocenes are natural products isolated from the plant Ageratum houstonianum that exhibit anti-juvenile hormone activity in insects, making them leads for selective insecticides. The structure of precocenes is based on the 2,2-dimethyl-2H-chromene skeleton. The synthesis of these compounds can be achieved from 2,2-dimethylchroman precursors, which can be readily converted to the corresponding chromene.
Table 1: Examples of Natural Product Analogues Derived from Chroman Scaffolds
| Precursor Type | Target Analogue Class | Synthetic Approach | Potential Application |
| Chiral Chroman Derivatives | Vitamin E Analogues | Asymmetric synthesis, Alkylation | Anticancer, Antioxidant |
| Substituted Salicylaldehydes | Coumarin (B35378) Derivatives | Knoevenagel Condensation, Pechmann Reaction | Pharmacological agents, Fluorescent probes |
| 2,2-Dimethylchromans | Precocenes | Oxidation to 2H-chromenes | Selective Insecticides |
Building Block for Pharmaceutical Scaffolds and Drug Candidates
The rigid, heterocyclic structure of the 2,2-dimethylchroman core is considered a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. The structural rigidity and metabolic stability imparted by the 2,2-dimethyl substitution make it a particularly valuable component.
Derivatives of 2,2-dimethylchroman have been investigated for a wide range of therapeutic applications. Research has demonstrated that compounds incorporating this scaffold possess antitumor, antihypertensive, antioxidant, and antithrombotic activities. researchgate.net For example, a series of substituted 2,2-dimethyl-chroman-based analogues of Tamoxifen were synthesized and showed significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. nih.gov In-silico docking studies further suggested a potential affinity of these compounds for estrogen receptors. nih.gov
The chromanone pharmacophore, which is closely related to this compound, is present in numerous drugs and clinical candidates, including the antidiabetic agent troglitazone (B1681588) and the anticancer drug ormeloxifene. nih.gov The versatility of the chroman skeleton allows for derivatization at multiple positions, leading to diverse families of bioactive compounds. nih.gov Patents have been filed for 2,2-dimethyl chromene derivatives with potential antihypertensive and antiarrhythmic activity, further highlighting the pharmaceutical relevance of this scaffold. google.com
Table 2: Pharmaceutical Candidates Based on the 2,2-Dimethylchroman Scaffold
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Substituted 2,2-Dimethylchroman Tamoxifen Analogues | Estrogen Receptors (α and β) | Breast Cancer |
| Disubstituted 2,2-Dimethylchromans | ATP-sensitive potassium (KATP) channels | Diabetes, Cardiovascular Disease |
| 4-Phenyl(thio)ureido-substituted 2,2-Dimethylchromans | Inhibition of insulin (B600854) release | Diabetes |
| 2,2-Dimethyl Chromene Derivatives | Antihypertensive, Antiarrhythmic | Cardiovascular Disease |
Application in the Construction of Diverse Heterocyclic Compounds
The aldehyde group of this compound is a versatile functional handle that enables its use in a wide array of chemical transformations for the synthesis of complex heterocyclic systems. Aldehydes are key electrophiles in many classic and modern organic reactions, including multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. chebanov.org
Formyl-substituted chromones and chromenes, which are structurally analogous to this compound, are well-established as powerful building blocks in heterocyclic synthesis. For instance, 3-formylchromones readily undergo condensation reactions with various carbon and nitrogen nucleophiles. eurjchem.com These reactions can be used to construct a diverse range of fused heterocyclic systems, as the initial condensation with the aldehyde is often followed by a subsequent nucleophilic attack on the pyran ring, leading to ring-opening and rearrangement or the formation of new fused rings. eurjchem.com
The reactivity of the aldehyde allows for its participation in cycloaddition and annulation reactions to build polycyclic structures. For example, aryl alkynyl aldehydes can be used to construct a broad spectrum of N-, O-, and S-containing heterocycles through metal-catalyzed or metal-free cyclization reactions. nih.gov The development of mechanochemical methods, which are solvent-free and often more environmentally friendly, has also been applied to the synthesis of chromenes and other heterocycles. beilstein-journals.org These modern synthetic strategies, combined with the inherent reactivity of the aldehyde group, position this compound as a key intermediate for accessing novel and diverse heterocyclic scaffolds for applications in materials science and medicinal chemistry. ethernet.edu.et
Future Research Directions and Academic Prospects for 2,2 Dimethylchroman 8 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While general methods for the synthesis of chromanones and chromenes are established, dedicated and efficient routes to C8-formylated 2,2-dimethylchromans are less common. rsc.orgresearchgate.net Future research should prioritize the development of high-yield, sustainable, and scalable syntheses of 2,2-Dimethylchroman-8-carbaldehyde.
Key areas for investigation include:
Direct Formylation Strategies: Investigating modern formylation reactions on a pre-formed 2,2-dimethylchroman (B156738) ring. This could involve exploring regioselective ortho-formylation techniques such as the Duff reaction, Reimer-Tiemann reaction, or metal-catalyzed C-H activation/formylation under milder and more sustainable conditions.
Convergent Synthesis via Cyclization: Developing convergent strategies where the aldehyde is introduced early in the synthesis. For instance, a potential route could involve the cyclization of a suitably substituted phenolic precursor already bearing a protected aldehyde or a precursor group. A hypothetical reaction is outlined in the table below.
Catalytic Approaches: A significant advancement would be the use of organocatalysis or transition-metal catalysis to improve efficiency and reduce waste. researchgate.netrsc.org For example, bismuth(III) triflate has been shown to be an effective catalyst for the synthesis of 4-chromanones from phenols and acrylic acids, a process which could be adapted. researchgate.net
Table 1: Proposed Catalytic Systems for Sustainable Synthesis
| Catalytic System | Proposed Reaction | Potential Advantages |
|---|---|---|
| Palladium(II) Acetate / Ligand | Directed C-H Formylation of 2,2-Dimethylchroman | High regioselectivity, functional group tolerance |
| Organophotoredox Catalysis | Radical-based cyclization of precursors | Mild conditions, use of visible light, novel pathways researchgate.net |
Exploration of Undiscovered Chemical Reactivity
The aldehyde functionality of this compound is a gateway to a vast landscape of chemical transformations that remain largely unexplored for this specific scaffold. Future academic pursuits should focus on systematically mapping its reactivity.
Multicomponent Reactions (MCRs): The aldehyde group is an ideal handle for engaging in MCRs to rapidly build molecular complexity. Investigating its use in reactions like the Biginelli, Hantzsch, or Ugi reactions could lead to novel libraries of complex chroman-containing heterocycles. The use of mechanochemical conditions in the presence of a mild organocatalyst could offer an environmentally benign approach. rsc.org
Condensation and Cyclization Cascades: The compound can serve as a key precursor for synthesizing fused heterocyclic systems. For example, condensation with active methylene (B1212753) compounds followed by intramolecular cyclization could yield novel chromeno-pyridines, chromeno-pyrans, or other polycyclic scaffolds.
Modern Organic Reactions: Subjecting the aldehyde to a battery of modern synthetic transformations would be highly valuable. This includes, but is not limited to, Wittig-type olefination, Corey-Fuchs reaction for alkyne synthesis, and reductive amination to introduce nitrogen-containing side chains.
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. An integrated approach combining experimental kinetics and computational modeling would provide powerful insights into the chemistry of this compound.
Kinetic Studies: For newly developed synthetic routes or subsequent transformations, detailed kinetic analysis can help elucidate the rate-determining steps and the influence of various parameters (catalyst loading, temperature, substrate concentration). For instance, studying the kinetics of its oxidation or reduction could reveal parallels with other aromatic aldehydes, where mechanisms often involve the formation of intermediate chromate (B82759) esters or hydride transfer. researchgate.net
Isotopic Labeling: The use of deuterium (B1214612) labeling (e.g., on the aldehyde proton) can provide definitive evidence for mechanistic pathways, particularly in reactions involving C-H bond cleavage, such as in certain oxidation or rearrangement reactions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. This is particularly useful for understanding ortho-directing effects in the synthesis or predicting the most favorable conformations of complex products derived from the aldehyde. Such computational models have been successfully used to understand interactions in other chromone-based systems. nih.gov
Design and Synthesis of Next-Generation Chroman-Based Scaffolds for Academic Investigation
The ultimate goal of exploring the chemistry of this compound is to leverage it as a foundational building block for novel molecular scaffolds with interesting properties. gu.se The chroman and chromone (B188151) frameworks are known to be privileged structures in medicinal chemistry and materials science. nih.govnih.govconsensus.app
Synthesis of Rigidified Analogues: The aldehyde can be used as an anchor point to construct fused ring systems, leading to more rigid and conformationally defined structures. These scaffolds are invaluable in academic research for probing protein-ligand interactions or for creating molecules with specific photophysical properties.
Development of Molecular Probes: By appending fluorescent tags or reactive handles through the aldehyde group, this compound can be converted into molecular probes for chemical biology studies.
Access to Novel Ligands: The aldehyde can be elaborated into various chelating moieties. The resulting ligands could be used to explore new coordination chemistry with different metals, potentially leading to novel catalysts or materials. The synthesis of related aryl-carbaldehyde derivatives via Suzuki-Miyaura coupling has proven effective for creating compounds with interesting biological and physical properties. mdpi.comnih.gov
Table 2: Potential Next-Generation Scaffolds from this compound
| Scaffold Class | Synthetic Strategy | Potential Academic Interest |
|---|---|---|
| Chromeno[8,7-b]pyridines | Friedländer Annulation with ketones | Novel heterocyclic systems, potential ligands |
| Benzo[h]chromenoquinolines | Multi-step synthesis involving MCRs | Extended π-systems, photophysical studies mdpi.com |
| Macrocyclic Chromanophanes | Intramolecular coupling of bis-functionalized derivatives | Host-guest chemistry, molecular recognition |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,2-Dimethylchroman-8-carbaldehyde, and what yields are typically achieved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 5,7-dimethoxy-2,2-dimethylchroman-8-carbaldehyde (a structural analog) was synthesized in 75% yield by reacting 2,2-dimethylchroman with appropriate aldehydes under reflux conditions. Key steps include controlling reaction temperature (e.g., 80–100°C) and using polar aprotic solvents like DMSO. Characterization involves IR spectroscopy (C=O stretch at ~1671 cm⁻¹) and NMR (aldehyde proton at δ 10.35 ppm in DMSO-d₆) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1670–1680 cm⁻¹).
- NMR : ^1H NMR confirms aldehyde protons (δ 9.5–10.5 ppm) and methyl groups (δ 1.2–1.4 ppm). ^13C NMR distinguishes carbonyl carbons (~190 ppm) and aromatic carbons (~100–160 ppm) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 273.1093 for analogs) .
- Chromatography : HPLC or GC-MS ensures purity, with retention times compared to standards.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of vapors.
- Store waste in sealed containers and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. ethers (THF) to balance reactivity and solubility.
- Catalyst Use : Explore Lewis acids (e.g., AlCl₃) to accelerate cyclization.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to minimize side reactions.
- Yield Monitoring : Track intermediates via TLC and adjust stoichiometry dynamically .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations).
- Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (employ SHELX programs for refinement ).
- Replicate Experiments : Repeat syntheses to rule out impurities or solvent effects .
Q. What computational strategies are effective for studying the electronic properties of this compound?
- Methodological Answer :
- DFT Simulations : Calculate HOMO-LUMO gaps (e.g., using Gaussian or ORCA) to predict reactivity.
- Molecular Docking : Assess binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory studies).
- MD Simulations : Model solvation effects and conformational stability .
Q. How to design pharmacological studies to evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure cytokine inhibition (IL-6, TNF-α) via ELISA.
- Dose-Response Curves : Test concentrations (1–100 µM) and calculate IC₅₀ values.
- Controls : Include positive (dexamethasone) and negative (vehicle) controls. Validate results with Western blotting (e.g., NF-κB pathway analysis) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stirring rate).
- Quality Control : Establish strict HPLC purity thresholds (>98%) and validate with interlab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
